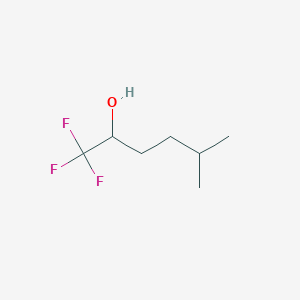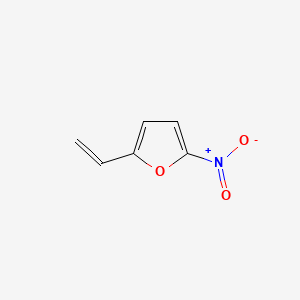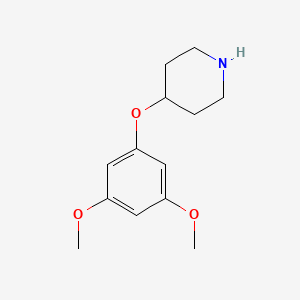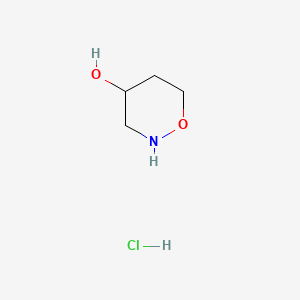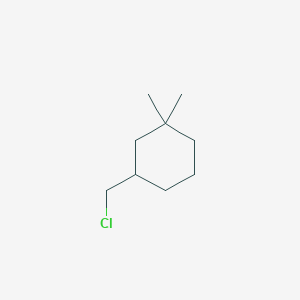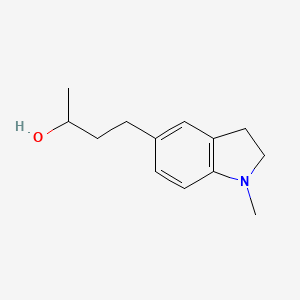
4-(1-Methylindolin-5-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methylindolin-5-yl)butan-2-ol is a chemical compound with the molecular formula C13H19NO. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methylindolin-5-yl)butan-2-ol typically involves the reaction of 1-methylindole with butan-2-ol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For example, the Fischer indole synthesis is a common method used to prepare indole derivatives .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-Methylindolin-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-(1-Methylindolin-5-yl)butan-2-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(1-Methylindolin-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, leading to various biological effects. For example, indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic outcomes .
Comparaison Avec Des Composés Similaires
4-(Hydroxymethyl)-2-methylindole: This compound has a similar indole structure but differs in the substitution pattern.
2,4-Dimethylindole: Another indole derivative with different substituents on the indole ring.
Uniqueness: 4-(1-Methylindolin-5-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
4-(1-methyl-2,3-dihydroindol-5-yl)butan-2-ol |
InChI |
InChI=1S/C13H19NO/c1-10(15)3-4-11-5-6-13-12(9-11)7-8-14(13)2/h5-6,9-10,15H,3-4,7-8H2,1-2H3 |
Clé InChI |
WWHAMWRTIGRLBP-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC2=C(C=C1)N(CC2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


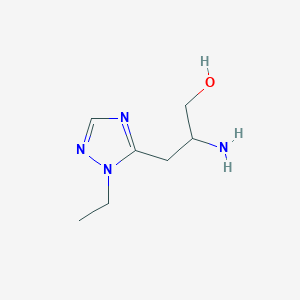
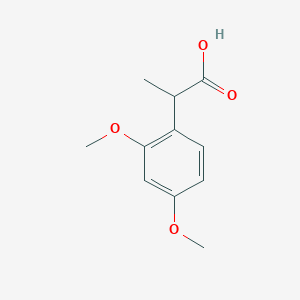
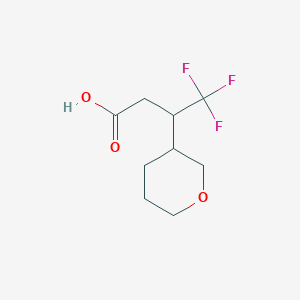
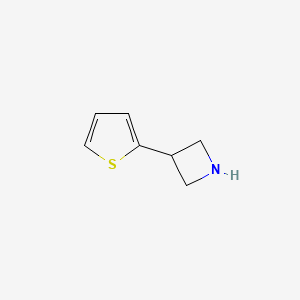
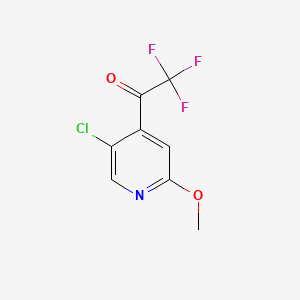
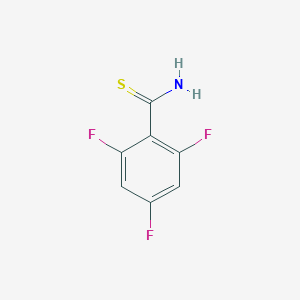
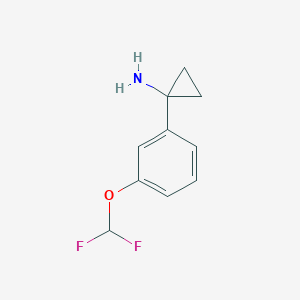
![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
